1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine
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Overview
Description
1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine is an organic compound that features a unique structure with both alkyne and alkene functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine typically involves the formation of the enynone system. One common method is the cross-coupling of 3-substituted enones with organoelement acetylene derivatives . This reaction is usually catalyzed by transition metals such as palladium or copper under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of high-throughput screening can optimize reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, alkanes, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Alk-2-en-4-yn-1-ones: These compounds share the enynone structure and exhibit similar reactivity.
Alk-1-en-4-yn-3-ones: Another class of enynones with comparable chemical properties.
Uniqueness
1-[(Hex-1-en-4-yn-3-yl)oxy]-N,N-dimethylethen-1-amine is unique due to its specific substitution pattern and the presence of the dimethylamine group, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
61762-72-9 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-hex-1-en-4-yn-3-yloxy-N,N-dimethylethenamine |
InChI |
InChI=1S/C10H15NO/c1-6-8-10(7-2)12-9(3)11(4)5/h7,10H,2-3H2,1,4-5H3 |
InChI Key |
GFPKMYZGIGOUQK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C=C)OC(=C)N(C)C |
Origin of Product |
United States |
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